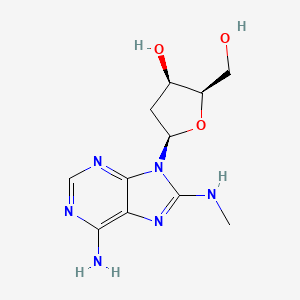

2'-Deoxy-8-methylamino-adenosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H16N6O3 |

|---|---|

Molecular Weight |

280.28 g/mol |

IUPAC Name |

(2R,3R,5R)-5-[6-amino-8-(methylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |

InChI |

InChI=1S/C11H16N6O3/c1-13-11-16-8-9(12)14-4-15-10(8)17(11)7-2-5(19)6(3-18)20-7/h4-7,18-19H,2-3H2,1H3,(H,13,16)(H2,12,14,15)/t5-,6-,7-/m1/s1 |

InChI Key |

QPKHFQHVYJMSQB-FSDSQADBSA-N |

Isomeric SMILES |

CNC1=NC2=C(N=CN=C2N1[C@H]3C[C@H]([C@H](O3)CO)O)N |

Canonical SMILES |

CNC1=NC2=C(N=CN=C2N1C3CC(C(O3)CO)O)N |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Synthesis of 2'-Deoxy-8-methylamino-adenosine

This technical guide provides an in-depth overview of the chemical synthesis of 2'-Deoxy-8-methylamino-adenosine, a modified nucleoside of interest to researchers in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the bromination of 2'-deoxyadenosine (B1664071), followed by a nucleophilic substitution with methylamine (B109427). This document outlines the detailed experimental protocols, presents key quantitative data, and illustrates the synthetic workflow.

Overview of the Synthetic Pathway

The synthesis of this compound is primarily achieved through a straightforward and well-established chemical route. The process begins with the electrophilic bromination of the C8 position of the purine (B94841) ring of 2'-deoxyadenosine. The resulting 8-bromo-2'-deoxyadenosine (B120125) is a key intermediate that readily undergoes nucleophilic aromatic substitution. The final product is then obtained by reacting this intermediate with methylamine, which displaces the bromide to form the desired 8-methylamino substituent.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of 8-substituted-2'-deoxyadenosine analogs.

Step 1: Synthesis of 8-Bromo-2'-deoxyadenosine

This procedure details the bromination of 2'-deoxyadenosine to yield the key intermediate, 8-bromo-2'-deoxyadenosine.

Materials:

-

2'-Deoxyadenosine

-

Sodium acetate

-

Bromine

-

Deionized water

-

Sodium thiosulfate (B1220275) solution (aqueous)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve 2'-deoxyadenosine in a 1 M aqueous solution of sodium acetate.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add a solution of bromine in water to the cooled solution. The reaction mixture is typically stirred at room temperature for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the orange color disappears.

-

The resulting precipitate, 8-bromo-2'-deoxyadenosine, is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of this compound

This protocol describes the nucleophilic substitution of 8-bromo-2'-deoxyadenosine with methylamine to produce the final compound.

Materials:

-

8-Bromo-2'-deoxyadenosine

-

Methylamine solution (in methanol (B129727) or water)

-

Methanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Eluent (e.g., dichloromethane/methanol gradient)

Procedure:

-

Suspend 8-bromo-2'-deoxyadenosine in methanol in a round-bottom flask.[1][2]

-

Add an excess of methylamine solution to the suspension.

-

The reaction mixture is then heated to reflux (approximately 65°C) and stirred for several hours to overnight.[1] More vigorous conditions, such as elevated temperatures, are often required for the synthesis of 8-monosubstituted-amino-2'-dA nucleosides.[1]

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system, such as a gradient of methanol in dichloromethane, to afford pure this compound.[2]

Quantitative Data

The following table summarizes the key quantitative data for the compounds involved in the synthesis. While a specific yield for this compound is not explicitly reported in the surveyed literature, the synthesis of similar 8-substituted-amino-2'-deoxyadenosine analogs proceeds in moderate to good yields.[1]

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reported Yield |

| 2'-Deoxyadenosine | C₁₀H₁₃N₅O₃ | 251.24 | - |

| 8-Bromo-2'-deoxyadenosine | C₁₀H₁₂BrN₅O₃ | 330.14 | ~73% |

| This compound | C₁₁H₁₆N₆O₃ | 280.28 | 60-97% (for analogs) [1] |

Characterization Data (Expected):

-

¹H NMR: Spectral data would confirm the presence of the methyl group protons, the deoxyribose protons, and the aromatic protons of the purine ring.

-

¹³C NMR: The carbon spectrum would show signals corresponding to the methyl carbon, the deoxyribose carbons, and the carbons of the purine system.

-

HRMS (High-Resolution Mass Spectrometry): The measured mass would correspond to the calculated exact mass of the protonated molecule [M+H]⁺.

Visualization of the Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound from 2'-deoxyadenosine.

Caption: Synthetic pathway for this compound.

References

Physical and chemical properties of 2'-Deoxy-8-methylamino-adenosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2'-Deoxy-8-methylamino-adenosine, a purine (B94841) nucleoside analog with significant potential in cancer research. The information is curated for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Physical and Chemical Properties

This compound is a modified purine nucleoside. Its core structure consists of an adenine (B156593) base, a deoxyribose sugar, and a methylamino group at the 8th position of the purine ring.

Table 1: Physical and Chemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C11H16N6O3 | --INVALID-LINK--[1] |

| Molecular Weight | 280.28 g/mol | --INVALID-LINK--[1] |

| CAS Number | 13389-10-1 | --INVALID-LINK--[2] |

| IUPAC Name | (2R,3R,5R)-5-[6-amino-8-(methylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol | --INVALID-LINK--[1] |

| Predicted Boiling Point | 634.5±65.0 °C | --INVALID-LINK-- |

| Predicted Density | 1.85±0.1 g/cm³ | --INVALID-LINK-- |

| Predicted pKa | 13.78±0.60 | --INVALID-LINK-- |

| XLogP3 | -0.2 | --INVALID-LINK--[1] |

| Hydrogen Bond Donor Count | 4 | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptor Count | 7 | --INVALID-LINK--[1] |

| Rotatable Bond Count | 3 | --INVALID-LINK--[1] |

| Exact Mass | 280.12838839 Da | --INVALID-LINK--[1] |

| Monoisotopic Mass | 280.12838839 Da | --INVALID-LINK--[1] |

| Topological Polar Surface Area | 131 Ų | --INVALID-LINK--[1] |

| Heavy Atom Count | 20 | --INVALID-LINK--[1] |

Stability and Solubility: While specific quantitative stability and solubility data for this compound are not readily available in the literature, general characteristics can be inferred from related compounds. Purine nucleoside analogs are typically stable under standard laboratory conditions when stored as a solid, preferably in a cool, dark, and dry place. In solution, their stability can be influenced by pH, temperature, and the solvent used. For instance, studies on adenosine (B11128) solutions have demonstrated good stability in common infusion fluids like 0.9% sodium chloride and 5% dextrose for up to 14 days at both refrigerated and room temperatures.[3][4]

Solubility is expected to be moderate in aqueous solutions and higher in organic solvents like DMSO and DMF.

Biological Activity and Mechanism of Action

This compound is classified as a purine nucleoside analog and exhibits broad antitumor activity, particularly against indolent lymphoid malignancies.[5][6][7] Its primary mechanisms of action are the inhibition of DNA synthesis and the induction of apoptosis.[5][6][7]

As a nucleoside analog, it is likely metabolized within the cell to its triphosphate form. This triphosphate analog can then interfere with DNA synthesis in several ways:

-

Competitive Inhibition of DNA Polymerases: The triphosphate form can act as a competitive inhibitor of DNA polymerases, competing with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP).

-

DNA Chain Termination: Upon incorporation into a growing DNA strand, the modified nucleoside can lead to chain termination, preventing further elongation.

-

Induction of DNA Damage: The incorporation of the analog can create structural distortions in the DNA, leading to strand breaks and the activation of DNA damage response pathways.

The accumulation of DNA damage and the stalling of replication forks trigger cellular stress signals that converge on the intrinsic pathway of apoptosis.

Signaling Pathways

The induction of apoptosis by this compound is believed to be primarily mediated through the intrinsic (mitochondrial) apoptosis pathway, which is a common mechanism for purine nucleoside analogs. The following diagram illustrates the proposed signaling cascade.

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, the following protocols are based on established methods for the synthesis, purification, and analysis of closely related 8-substituted 2'-deoxyadenosine (B1664071) analogs and can be adapted for the target compound.

The synthesis can be approached via a nucleophilic substitution reaction on an 8-halogenated or 8-azido-2'-deoxyadenosine (B140859) precursor. The following is a representative workflow.

Protocol Outline:

-

Bromination of 2'-Deoxyadenosine: 2'-Deoxyadenosine is dissolved in a suitable buffer (e.g., acetate (B1210297) buffer). Bromine water is added dropwise at room temperature, and the reaction is stirred until completion, monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The product, 8-bromo-2'-deoxyadenosine, is then isolated.

-

Nucleophilic Substitution: The 8-bromo-2'-deoxyadenosine intermediate is dissolved in a suitable solvent (e.g., ethanol (B145695) or DMF). An excess of methylamine (B109427) (as a solution in a solvent like ethanol or THF) is added, and the reaction mixture is heated in a sealed vessel. The progress of the reaction is monitored by TLC or HPLC.

-

Work-up and Purification: Upon completion, the solvent is evaporated under reduced pressure. The crude product is then purified, typically by column chromatography on silica (B1680970) gel or by preparative reverse-phase HPLC.

Reverse-phase HPLC is a standard method for the purification of nucleoside analogs.

Table 2: Representative HPLC Purification Parameters

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or 10 mM Ammonium Acetate |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% TFA or 10 mM Ammonium Acetate |

| Gradient | A linear gradient from 5% to 50% Mobile Phase B over 30 minutes |

| Flow Rate | 1.0 mL/min for analytical scale; scalable for preparative scale |

| Detection | UV absorbance at 260 nm |

| Temperature | Ambient or controlled (e.g., 25 °C) |

The identity and purity of the synthesized this compound should be confirmed by analytical methods.

Workflow for Analysis and Characterization:

References

- 1. This compound | C11H16N6O3 | CID 168265668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 13389-10-1 [chemicalbook.com]

- 3. Stability of 2 mg/mL Adenosine Solution in Polyvinyl Chloride and Polyolefin Infusion Bags - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stability of diluted adenosine solutions in polyolefin infusion bags - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | 嘌呤核苷类似物 | MCE [medchemexpress.cn]

An In-depth Technical Guide to the Structure and Conformation of 2'-Deoxy-8-methylamino-adenosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, conformation, and relevant biological aspects of 2'-Deoxy-8-methylamino-adenosine, a purine (B94841) nucleoside analog of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

This compound is a modified nucleoside derived from 2'-deoxyadenosine (B1664071), with a methylamino group substituted at the C8 position of the purine ring. Its chemical formula is C₁₁H₁₆N₆O₃, and it has a molecular weight of approximately 280.28 g/mol .[1] The presence of the methylamino group at the 8-position significantly influences the molecule's electronic properties, conformation, and potential biological activity.

Key Structural Features:

-

Purine Core: A bicyclic aromatic system consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring.

-

Deoxyribose Sugar: A five-membered sugar ring lacking a hydroxyl group at the 2' position.

-

Methylamino Substituent: An -NHCH₃ group at the C8 position of the purine ring.

A 2D representation of the chemical structure is provided below:

Caption: 2D chemical structure of this compound.

Conformational Analysis

The conformation of nucleosides is crucial for their biological function, particularly their ability to be incorporated into nucleic acids and interact with enzymes. The key conformational parameters for this compound are the glycosidic bond torsion angle (χ) and the sugar pucker.

Glycosidic Bond Conformation (syn vs. anti)

The orientation of the purine base relative to the deoxyribose sugar is described by the glycosidic torsion angle (χ). There are two major conformations: syn and anti. In the anti conformation, the bulk of the purine base is positioned away from the sugar ring, which is the predominant conformation for standard purine nucleosides in B-DNA. In the syn conformation, the base is rotated so that the six-membered ring is positioned over the sugar.

Caption: Glycosidic bond conformations in purine nucleosides.

Sugar Pucker

The five-membered deoxyribose ring is not planar and exists in a puckered conformation, typically described as either C2'-endo or C3'-endo. This puckering affects the overall shape of the nucleoside and the phosphate (B84403) backbone in DNA. While specific data for this compound is unavailable, the sugar pucker is known to be in dynamic equilibrium and can be influenced by the glycosidic conformation and intermolecular interactions.

Quantitative Structural Data

Although a crystal structure for this compound has not been reported, X-ray crystallographic data for the closely related compound, 8-(4-methylphenyl)-2'-deoxyadenosine, provides valuable insights into the expected bond lengths and angles. The following tables summarize these data. Note: This data is for a structurally similar analog and may not precisely reflect the values for this compound.

Table 1: Selected Bond Lengths for 8-(4-methylphenyl)-2'-deoxyadenosine

| Bond | Length (Å) - Molecule 1 | Length (Å) - Molecule 2 |

| N1-C2 | 1.341(5) | 1.342(5) |

| C2-N3 | 1.325(5) | 1.325(5) |

| N3-C4 | 1.347(5) | 1.348(5) |

| C4-C5 | 1.378(5) | 1.373(5) |

| C5-C6 | 1.408(5) | 1.411(5) |

| C6-N1 | 1.345(5) | 1.346(5) |

| C5-N7 | 1.385(5) | 1.383(5) |

| N7-C8 | 1.332(5) | 1.334(5) |

| C8-N9 | 1.378(5) | 1.378(5) |

| N9-C4 | 1.370(5) | 1.370(5) |

| N9-C1' | 1.472(5) | 1.474(5) |

| C8-C(phenyl) | 1.485(6) | 1.483(6) |

Table 2: Selected Bond Angles for 8-(4-methylphenyl)-2'-deoxyadenosine

| Angle | Degrees (°) - Molecule 1 | Degrees (°) - Molecule 2 |

| C6-N1-C2 | 118.8(3) | 118.7(3) |

| N1-C2-N3 | 129.2(4) | 129.2(4) |

| C2-N3-C4 | 110.8(3) | 110.8(3) |

| N3-C4-C5 | 126.8(4) | 127.0(4) |

| C4-C5-C6 | 117.8(4) | 117.7(4) |

| C5-C6-N1 | 116.5(4) | 116.5(4) |

| C5-N7-C8 | 104.3(3) | 104.4(3) |

| N7-C8-N9 | 114.1(3) | 114.0(3) |

| C8-N9-C4 | 105.1(3) | 105.2(3) |

| N7-C8-C(phenyl) | 122.5(4) | 122.9(4) |

| N9-C8-C(phenyl) | 123.4(4) | 123.1(4) |

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of 8-amino-substituted 2'-deoxyadenosine analogs involves the nucleophilic displacement of a halogen at the 8-position. The following is a representative protocol based on published methods.

Caption: A generalized synthetic workflow.

Detailed Methodology:

-

Starting Material: 8-Bromo-2'-deoxyadenosine is used as the precursor.

-

Reaction: The starting material is suspended in a suitable solvent, typically methanol. An excess of methylamine is added to the suspension.

-

Reaction Conditions: The reaction mixture is heated to a temperature ranging from room temperature to approximately 65°C, depending on the reactivity of the amine. The reaction is monitored for completion using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Upon completion, the solvent and excess amine are removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel, using a gradient of methanol in dichloromethane (B109758) as the eluent, to yield the pure this compound.

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the conformation of nucleosides in solution. 2D Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly useful for elucidating the glycosidic torsion angle.

Experimental Workflow for NMR Analysis:

Caption: Workflow for determining nucleoside conformation using NMR.

Key Principles of NOESY for Conformation Determination:

-

In the anti conformation, the H8 proton of the purine base is in close proximity to the H1' and H2' protons of the deoxyribose sugar, resulting in observable NOE cross-peaks between them.

-

In the syn conformation, the H8 proton is distant from H1' and H2', but is close to the H3' proton. Therefore, a strong NOE between H8 and H3' is indicative of a syn conformation. For 8-substituted purines, the protons of the substituent (e.g., the methyl group in 8-methylamino) will show NOEs to the sugar protons, providing further evidence for the preferred conformation.

Biological Activity and Potential Signaling Pathways

This compound, as a purine nucleoside analog, is anticipated to exhibit biological activities similar to other compounds in its class, such as antitumor effects.[2] The proposed mechanisms of action for related adenosine (B11128) analogs primarily involve the inhibition of DNA synthesis and the induction of apoptosis.

Proposed Mechanism of Action

-

Cellular Uptake: The nucleoside analog is transported into the cell via nucleoside transporters.

-

Phosphorylation: Once inside the cell, it is phosphorylated by cellular kinases (e.g., deoxycytidine kinase or adenosine kinase) to its active triphosphate form.

-

Inhibition of DNA Synthesis: The triphosphate analog can act as a competitive inhibitor of DNA polymerases, leading to the termination of DNA chain elongation upon incorporation. It can also inhibit ribonucleotide reductase, depleting the pool of deoxynucleotides necessary for DNA replication.[3]

-

Induction of Apoptosis: The disruption of DNA synthesis and the accumulation of the triphosphate analog can trigger programmed cell death (apoptosis).

Potential Apoptotic Signaling Pathway

The induction of apoptosis by related nucleoside analogs often involves the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. A plausible pathway for this compound is outlined below.

Caption: A proposed intrinsic apoptotic pathway.

This guide provides a foundational understanding of this compound for professionals in research and drug development. Further experimental studies are required to fully elucidate the precise structural details and the complete spectrum of its biological activities.

References

- 1. This compound | C11H16N6O3 | CID 168265668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-2'-deoxyadenosine induces apoptosis through the Fas/Fas ligand pathway in human leukemia cell line MOLT-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2'-deoxyadenosine induces apoptosis in rat chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of 2'-Deoxy-8-methylamino-adenosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxy-8-methylamino-adenosine is a synthetic purine (B94841) nucleoside analog that has garnered interest within the scientific community for its potential therapeutic applications, particularly in the realm of oncology. As a member of the broader class of 8-substituted-2'-deoxyadenosine derivatives, its structural modifications are intended to confer novel biological activities. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and proposed mechanisms of action of this compound, based on available scientific literature. It is designed to serve as a foundational resource for researchers and professionals involved in drug discovery and development.

Introduction

Purine nucleoside analogs represent a cornerstone in the chemotherapy of various cancers. These compounds, structurally similar to endogenous nucleosides like adenosine (B11128) and guanosine, can interfere with vital cellular processes such as DNA and RNA synthesis, ultimately leading to cell death. The modification of the purine ring, particularly at the C8 position, has been a fertile area of research for developing new analogs with improved efficacy and selectivity. This compound falls into this category, featuring a methylamino group at the 8-position of the adenine (B156593) base. This modification is anticipated to alter its interaction with key cellular enzymes and receptors, potentially leading to unique biological effects.

Discovery and History

Detailed information regarding the specific discovery and historical development of this compound, including the pioneering researchers and institutions, is not extensively documented in readily available literature. However, its development can be situated within the broader context of the exploration of 8-substituted purine nucleosides as potential therapeutic agents. Research into this class of compounds has been ongoing for several decades, with a focus on their potential as anticancer, antiviral, and immunomodulatory agents. The synthesis and evaluation of various 8-substituted-2'-deoxyadenosine analogues have been described in the scientific literature, indicating a systematic effort to understand the structure-activity relationships within this chemical space.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 13389-10-1 | PubChem |

| Molecular Formula | C₁₁H₁₆N₆O₃ | PubChem |

| Molecular Weight | 280.28 g/mol | PubChem |

| IUPAC Name | (2R,3S,5R)-5-(6-amino-8-(methylamino)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol | PubChem |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the nucleophilic displacement of a halogen at the 8-position of a 2'-deoxyadenosine (B1664071) precursor. A general synthetic strategy is outlined below.

General Synthetic Workflow

Experimental Protocol: Synthesis of 8-Substituted-2'-Deoxyadenosine Analogues (General)

The following protocol is a generalized procedure based on the synthesis of similar 8-amino-substituted 2'-deoxyadenosine derivatives. Specific reaction conditions for this compound may require optimization.

-

Bromination of 2'-Deoxyadenosine: 2'-Deoxyadenosine is dissolved in a suitable buffer solution (e.g., acetate (B1210297) buffer). Bromine is added dropwise to the solution at room temperature. The reaction is monitored by a suitable method like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the product, 8-bromo-2'-deoxyadenosine, is isolated and purified.

-

Nucleophilic Substitution with Methylamine (B109427): 8-Bromo-2'-deoxyadenosine is dissolved in a suitable solvent (e.g., methanol). An excess of methylamine is added to the solution. The reaction mixture is heated to approximately 65°C and stirred for several hours. The progress of the reaction is monitored by TLC or HPLC.

-

Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica (B1680970) gel or by preparative HPLC to yield pure this compound.

-

Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry.

Proposed Mechanism of Action and Signaling Pathways

The precise mechanism of action of this compound has not been definitively elucidated. However, based on the known activities of other purine nucleoside analogs, it is proposed to exert its biological effects through the following mechanisms:

-

Inhibition of DNA Synthesis: Like many nucleoside analogs, this compound is likely phosphorylated intracellularly to its triphosphate form. This triphosphate analog can then act as a competitive inhibitor of DNA polymerases, leading to the termination of DNA chain elongation and halting DNA replication.

-

Induction of Apoptosis: The incorporation of the analog into DNA or the disruption of DNA synthesis can trigger cellular stress responses, ultimately leading to programmed cell death (apoptosis).

While the specific signaling pathways affected by this compound are not known, a potential pathway based on the action of other 8-aminopurines is the inhibition of Purine Nucleoside Phosphorylase (PNPase).

Hypothetical Signaling Pathway

Biological Activity and Quantitative Data

There is a notable lack of publicly available quantitative data on the biological activity of this compound, such as IC₅₀ or EC₅₀ values from specific cell-based or enzymatic assays. The general assertion is that purine nucleoside analogs, as a class, exhibit broad antitumor activity against indolent lymphoid malignancies. However, without specific data for this particular compound, direct comparisons and a thorough evaluation of its potency are not possible at this time. Further research is required to quantify its efficacy and selectivity against various cancer cell lines and to understand its full therapeutic potential.

Conclusion and Future Directions

This compound is a purine nucleoside analog with potential as an anticancer agent. While its discovery and development are part of a broader effort in medicinal chemistry, specific details about its history and biological activity are not well-documented in the public domain. The proposed mechanism of action, involving the inhibition of DNA synthesis and induction of apoptosis, is consistent with that of other nucleoside analogs.

Future research should focus on:

-

Detailed investigation into the synthesis and optimization of the synthetic route.

-

Comprehensive evaluation of its in vitro and in vivo antitumor activity against a panel of cancer cell lines and in animal models.

-

Elucidation of its precise mechanism of action, including the identification of its molecular targets and the signaling pathways it modulates.

-

Pharmacokinetic and toxicological studies to assess its drug-like properties and safety profile.

A more thorough understanding of these aspects will be crucial for determining the potential of this compound as a viable therapeutic candidate.

An In-depth Technical Guide to the Cellular Mechanism of Action of 2'-Deoxy-8-methylamino-adenosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxy-8-methylamino-adenosine is a purine (B94841) nucleoside analog with recognized antitumor properties, particularly against indolent lymphoid malignancies.[1][2][3] Its mechanism of action, like other compounds in its class, is predicated on the disruption of fundamental cellular processes, primarily the inhibition of DNA synthesis and the induction of programmed cell death, or apoptosis. This technical guide delineates the putative cellular and molecular mechanisms through which this compound exerts its cytotoxic effects. The information presented herein is a synthesis of established principles for purine nucleoside analogs and specific findings for closely related compounds, providing a robust framework for understanding this specific molecule.

Introduction

Purine nucleoside analogs represent a cornerstone in the chemotherapy of various hematological and solid tumors. Their structural similarity to endogenous nucleosides allows them to be recognized and processed by cellular machinery, leading to the disruption of nucleic acid metabolism and the initiation of apoptotic cascades. This compound belongs to this class of antimetabolites. While specific comprehensive studies on this compound are not abundant in publicly accessible literature, its mechanism of action can be largely inferred from the extensive research conducted on analogous 2'-deoxyadenosine (B1664071) derivatives. This guide will detail the sequential steps of its presumed cellular activity, from uptake to the eventual execution of cell death.

Cellular Uptake and Metabolism

The journey of this compound into the cell and its subsequent activation are critical prerequisites for its cytotoxic activity.

Cellular Transport

Like other nucleoside analogs, this compound is a hydrophilic molecule and thus requires specialized membrane transporters to enter the cell. The primary conduits for nucleoside transport are the equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs).[4][5] For many deoxyadenosine (B7792050) analogs, transport is mediated by ENTs, which facilitate bidirectional movement of nucleosides down their concentration gradient.[4][5]

Intracellular Phosphorylation: The Activation Step

Upon entering the cell, this compound must be converted into its active triphosphate form. This phosphorylation cascade is initiated by nucleoside kinases. For 2'-deoxyadenosine analogs, the key enzymes in this initial and rate-limiting step are adenosine (B11128) kinase (ADK) and deoxycytidine kinase (dCK).[6][7][8]

-

Adenosine Kinase (ADK): This enzyme catalyzes the phosphorylation of adenosine and some of its analogs to the corresponding monophosphate.[9][10]

-

Deoxycytidine Kinase (dCK): dCK is a crucial enzyme in the salvage pathway of deoxynucleosides and is responsible for the phosphorylation of deoxycytidine, deoxyadenosine, and deoxyguanosine.[8] It is also responsible for the activation of several anticancer and antiviral nucleoside analogs.[8]

The resulting this compound monophosphate is a substrate for other cellular kinases, which further phosphorylate it to the diphosphate (B83284) and finally to the active this compound triphosphate.

The following table summarizes the key enzymes involved in the uptake and metabolism of this compound, based on the mechanisms of analogous compounds.

| Process | Key Proteins/Enzymes | Function | References |

| Cellular Uptake | Equilibrative Nucleoside Transporters (ENTs) | Facilitate the transport of the nucleoside analog across the cell membrane. | [4][5] |

| Metabolic Activation (Phosphorylation) | Adenosine Kinase (ADK) | Catalyzes the initial phosphorylation of the analog to its monophosphate form. | [6][9][10] |

| Deoxycytidine Kinase (dCK) | A key enzyme in the salvage pathway that phosphorylates deoxyadenosine analogs. | [7][8] | |

| Other Cellular Kinases | Sequentially phosphorylate the monophosphate to the active triphosphate form. |

Core Mechanisms of Cytotoxicity

The cytotoxic effects of this compound triphosphate are believed to be twofold: the inhibition of DNA synthesis and the induction of apoptosis.

Inhibition of DNA Synthesis

The triphosphate analog of this compound can interfere with DNA synthesis through multiple mechanisms:

-

Inhibition of Ribonucleotide Reductase (RNR): The accumulation of deoxyadenosine triphosphate analogs is known to be a potent inhibitor of RNR.[11] This enzyme is critical for the de novo synthesis of deoxynucleoside triphosphates (dNTPs), the building blocks of DNA. Inhibition of RNR leads to a depletion of the cellular dNTP pool, thereby stalling DNA replication and repair.

-

Incorporation into DNA: The triphosphate analog can be recognized by DNA polymerases and incorporated into the growing DNA strand. The presence of the modified base can lead to chain termination or create a structurally altered DNA that is prone to breakage.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a key outcome of treatment with deoxyadenosine analogs. The accumulation of the active triphosphate metabolite can trigger apoptosis through several interconnected pathways.

This is a common pathway activated by deoxyadenosine analogs.[12]

-

Mitochondrial Disruption: The triphosphate analog can directly or indirectly cause damage to the mitochondria, leading to the loss of mitochondrial membrane potential.[12]

-

Release of Pro-apoptotic Factors: The compromised mitochondrial membrane releases pro-apoptotic proteins, most notably cytochrome c, into the cytoplasm.[12][13]

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, an initiator caspase.[12]

-

Execution Phase: Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which carry out the systematic dismantling of the cell, including cleavage of cellular proteins and DNA fragmentation.[13][14]

Some studies on related adenosine analogs have pointed to an alternative apoptotic initiation pathway involving caspase-2.[15] In this scenario, the analog leads to the early activation of caspase-2, which then acts as the initiator caspase to activate downstream effector caspases like caspase-3.[15]

The incorporation of the analog into DNA and the stalling of replication forks can trigger a DNA damage response. This can lead to the activation of cell cycle checkpoints, causing the cell to arrest in the G1/S or G2/M phase.[16][17][18] If the damage is irreparable, the cell is directed towards apoptosis.

The following table summarizes the key cellular effects of this compound.

| Cellular Effect | Description | Key Molecular Players | References |

| Inhibition of DNA Synthesis | Depletion of dNTP pools and termination of DNA chain elongation. | Ribonucleotide Reductase, DNA Polymerases | [11] |

| Induction of Apoptosis | Programmed cell death through mitochondrial-dependent and other pathways. | Mitochondria, Cytochrome c, Caspases (9, 3, 2) | [12][13][15] |

| Cell Cycle Arrest | Halting of the cell cycle to repair DNA damage, or as a prelude to apoptosis. | Checkpoint Kinases | [16][17][18] |

Visualizing the Mechanism of Action

The following diagrams illustrate the proposed cellular pathways affected by this compound.

Caption: Metabolic activation of this compound.

Caption: Proposed apoptotic pathways induced by this compound.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

-

Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Apoptosis Detection by Annexin V/Propidium (B1200493) Iodide (PI) Staining

-

Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (Annexin V binding) and membrane integrity (PI staining).

-

Protocol:

-

Treat cells with the desired concentration of this compound for the indicated time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

DNA Fragmentation Assay (DNA Laddering)

-

Principle: Detects the characteristic cleavage of DNA into internucleosomal fragments, which appear as a ladder on an agarose (B213101) gel.[19][20]

-

Protocol:

-

Treat cells with this compound to induce apoptosis.

-

Harvest approximately 1-5 x 10^6 cells and wash with PBS.

-

Lyse the cells in a buffer containing a non-ionic detergent (e.g., Triton X-100).

-

Centrifuge to pellet the nuclei and high molecular weight DNA.

-

Treat the supernatant (containing fragmented DNA) with RNase A and then Proteinase K.

-

Precipitate the DNA with ethanol (B145695).

-

Resuspend the DNA pellet in TE buffer.

-

Run the DNA on a 1.5-2% agarose gel.

-

Visualize the DNA fragments by staining with ethidium (B1194527) bromide or a safer alternative.

-

Caspase Activity Assay

-

Principle: Measures the activity of specific caspases using a fluorogenic or colorimetric substrate that is cleaved by the active enzyme.[14]

-

Protocol (for Caspase-3):

-

Prepare cell lysates from treated and untreated cells.

-

Incubate the cell lysate with a specific caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric) in a reaction buffer.

-

Measure the absorbance or fluorescence at the appropriate wavelength over time.

-

Quantify the caspase activity based on the rate of substrate cleavage.

-

Cell Cycle Analysis by Propidium Iodide Staining

-

Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is proportional to the DNA content, allowing for the determination of the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[21]

-

Protocol:

-

Harvest and wash the treated cells.

-

Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

-

Wash the cells to remove the ethanol.

-

Treat with RNase A to degrade RNA.

-

Stain the cells with a solution containing propidium iodide.

-

Analyze the DNA content by flow cytometry.

-

Caption: A typical experimental workflow to investigate the mechanism of action.

Conclusion

This compound is a purine nucleoside analog that is presumed to exert its anticancer effects through a multi-pronged mechanism of action that is characteristic of its class. Following cellular uptake via nucleoside transporters, it undergoes intracellular phosphorylation to its active triphosphate form. This active metabolite then disrupts DNA synthesis by inhibiting key enzymes and by being incorporated into DNA, leading to DNA damage. The cellular response to this damage, coupled with potential direct effects on mitochondria, culminates in the induction of apoptosis, a key determinant of its therapeutic efficacy. While the detailed signaling pathways and specific protein interactions for this compound require further dedicated investigation, the framework presented in this guide, based on extensive research on analogous compounds, provides a solid foundation for future research and drug development efforts. Further studies are warranted to elucidate the precise molecular targets and to identify potential biomarkers for predicting clinical response.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 13389-10-1 [chemicalbook.com]

- 3. This compound CAS#: 13389-10-1 [chemicalbook.com]

- 4. Equilibrative Nucleoside Transporters – A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Equilibrative Nucleoside Transporter 2 Regulates Associative Learning and Synaptic Function in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of deoxyadenosine and nucleoside analog phosphorylation by human placental adenosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of deoxycytidine kinase by deoxyadenosine: implications in deoxyadenosine-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deoxycytidine kinase regulates the G2/M checkpoint through interaction with cyclin-dependent kinase 1 in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Adenosine kinase - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. 2'-deoxyadenosine induces apoptosis in rat chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Deoxyadenosine analogs induce programmed cell death in chronic lymphocytic leukemia cells by damaging the DNA and by directly affecting the mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2'-Deoxyadenosine causes apoptotic cell death in a human colon carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Apoptotic DNA Fragmentation May Be a Cooperative Activity between Caspase-activated Deoxyribonuclease and the Poly(ADP-ribose) Polymerase-regulated DNAS1L3, an Endoplasmic Reticulum-localized Endonuclease That Translocates to the Nucleus during Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A key role for caspase-2 and caspase-3 in the apoptosis induced by 2-chloro-2'-deoxy-adenosine (cladribine) and 2-chloro-adenosine in human astrocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Apoptosis induced by 2-chloro-adenosine and 2-chloro-2'-deoxy-adenosine in a human astrocytoma cell line: differential mechanisms and possible clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Knock-down of AHCY and depletion of adenosine induces DNA damage and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Apoptotic DNA fragmentation - Wikipedia [en.wikipedia.org]

- 20. An overview of apoptosis assays detecting DNA fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

Unveiling the Therapeutic Potential of 2'-Deoxy-8-methylamino-adenosine: A Technical Guide

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth analysis of the emerging therapeutic potential of 2'-Deoxy-8-methylamino-adenosine, a purine (B94841) nucleoside analog. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its mechanism of action, synthesis, and preclinical findings.

Introduction

This compound is a synthetic purine nucleoside analog that has garnered interest for its potential antitumor properties. Like other deoxyadenosine (B7792050) analogs, its mechanism of action is believed to involve the inhibition of DNA synthesis and the induction of apoptosis, or programmed cell death, in cancer cells.[1] This guide synthesizes the current understanding of this compound, presenting available data, experimental methodologies, and outlining the key signaling pathways implicated in its activity.

Physicochemical Properties

Basic physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₆O₃ | PubChem |

| Molecular Weight | 280.28 g/mol | PubChem |

| IUPAC Name | (2R,3R,5R)-5-[6-amino-8-(methylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol | PubChem |

| CAS Number | 13389-10-1 | ChemicalBook |

Synthesis

The synthesis of 8-substituted 2'-deoxyadenosine (B1664071) derivatives, including this compound, typically involves a multi-step process. A general synthetic scheme starts with a protected 2'-deoxyadenosine derivative, which is then halogenated at the 8-position, commonly using bromine. This 8-bromo-2'-deoxyadenosine (B120125) intermediate serves as a versatile precursor for the introduction of various substituents at the 8-position via nucleophilic substitution reactions. For the synthesis of this compound, the 8-bromo intermediate is reacted with methylamine.

Experimental Protocol: General Synthesis of 8-substituted 2'-deoxyadenosine derivatives

A common approach involves the following key steps:

-

Protection of the hydroxyl groups of 2'-deoxyadenosine to prevent side reactions.

-

Bromination of the protected 2'-deoxyadenosine at the C8 position of the purine ring.

-

Nucleophilic substitution of the bromine atom with the desired amine (in this case, methylamine) to yield the 8-amino substituted derivative.

-

Deprotection of the hydroxyl groups to yield the final product.

Detailed protocols for similar syntheses can be found in the literature, often requiring optimization of reaction conditions, solvents, and catalysts for each specific derivative.

Therapeutic Effects and Mechanism of Action

The therapeutic potential of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. This is a common mechanism for nucleoside analogs, which can interfere with essential cellular processes after being metabolized within the cell.

Inhibition of DNA Synthesis

Deoxyadenosine analogs are known to inhibit DNA synthesis.[2][3] After cellular uptake, these analogs are phosphorylated to their triphosphate forms. These triphosphates can then compete with the natural deoxyadenosine triphosphate (dATP) for incorporation into newly synthesizing DNA strands by DNA polymerases. The incorporation of the analog can lead to chain termination or create a structurally altered DNA that is prone to breakage, ultimately halting DNA replication and cell proliferation.

Experimental Protocol: DNA Synthesis Inhibition Assay

The inhibition of DNA synthesis can be quantified using methods such as the incorporation of radiolabeled thymidine (B127349) or a BrdU (Bromodeoxyuridine) incorporation assay.

-

Cell Culture: Plate cancer cells at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound for a specified period.

-

Labeling: Add BrdU to the culture medium and incubate to allow for its incorporation into newly synthesized DNA.

-

Detection: Fix the cells, denature the DNA, and use an anti-BrdU antibody conjugated to a fluorescent dye or an enzyme to detect the incorporated BrdU.

-

Quantification: Measure the signal (fluorescence or absorbance) which is proportional to the amount of DNA synthesis.

Induction of Apoptosis

Multiple lines of evidence suggest that deoxyadenosine analogs trigger apoptosis through the intrinsic, or mitochondrial, pathway.[4][5] This pathway is characterized by the involvement of the Bcl-2 family of proteins and the activation of a cascade of caspases.

Signaling Pathway: Intrinsic Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound.

Experimental Protocol: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.

Modulation of Adenosine (B11128) Receptors

The structural similarity of this compound to adenosine suggests that it may interact with adenosine receptors (A1, A2A, A2B, and A3).[6][7][8] The 8-position substitution on the purine ring can influence receptor affinity and selectivity. Studies on other 8-substituted adenosine derivatives have shown varied effects, ranging from agonism to antagonism at different receptor subtypes.[8][9] The specific interaction of this compound with these receptors and the downstream signaling consequences require further investigation.

Signaling Pathway: Adenosine Receptor Signaling

Caption: Potential modulation of adenosine receptor signaling pathways.

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data specifically for this compound. The following table presents data for related adenosine analogs to provide a comparative context.

| Compound | Cell Line | Assay | IC50 (µM) | Source |

| 2-chloro-2'-deoxyadenosine | CCRF-CEM | Growth Inhibition | 0.045 | [Cancer Research, 1986][3] |

| 2-bromo-2'-deoxyadenosine (B1615966) | CCRF-CEM | Growth Inhibition | 0.068 | [Cancer Research, 1986][3] |

| 2-(1-Hexynyl)adenosine | CHO (human A2A) | cAMP Production | - | [Bioorganic & Medicinal Chemistry, 2003][9] |

| 8-methylamino derivative of 2-(1-hexynyl)adenosine | CHO (human A2A) | cAMP Production | - | [Bioorganic & Medicinal Chemistry, 2003][9] |

Note: The data for the 8-methylamino derivative of 2-(1-hexynyl)adenosine is for a different parent compound but indicates that 8-methylamino substitution is tolerated for A2A receptor interaction.

Experimental Workflows

Workflow: In Vitro Evaluation of Therapeutic Potential

Caption: A typical workflow for the in vitro evaluation of a novel compound.

Future Directions

Further research is required to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

-

Quantitative analysis: Determining the IC50 values of this compound in a panel of cancer cell lines.

-

In vivo studies: Evaluating the efficacy and toxicity of the compound in animal models of cancer.

-

Detailed mechanistic studies: Investigating the specific interactions with adenosine receptors and the downstream signaling pathways that are modulated.

-

Combination therapies: Exploring the potential synergistic effects of this compound with other anticancer agents.

Conclusion

This compound represents a promising lead compound in the development of novel anticancer therapies. Its presumed dual mechanism of inhibiting DNA synthesis and inducing apoptosis warrants further in-depth investigation. The data and protocols presented in this guide provide a framework for future research aimed at fully characterizing its therapeutic potential.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The compound discussed is for research use only.

References

- 1. This compound | 13389-10-1 [chemicalbook.com]

- 2. Deoxyadenosine inhibits DNA synthesis in cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of cytotoxicity of 2-chloro-2'-deoxyadenosine and 2-bromo-2'-deoxyadenosine on cell growth, clonogenicity, DNA synthesis, and cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deoxyadenosine analogs induce programmed cell death in chronic lymphocytic leukemia cells by damaging the DNA and by directly affecting the mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]

- 7. Adenosine A2A receptor - Wikipedia [en.wikipedia.org]

- 8. 2- and 8-alkynyladenosines: conformational studies and docking to human adenosine A3 receptor can explain their different biological behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2,8-Disubstituted adenosine derivatives as partial agonists for the adenosine A2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Antitumor Activity of Purine Nucleoside Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purine (B94841) nucleoside analogs represent a cornerstone class of antimetabolite chemotherapeutics that have been instrumental in the treatment of various malignancies, particularly hematological cancers, for nearly half a century.[1] These agents are structural mimics of endogenous purine nucleosides, such as adenosine (B11128) and guanosine, enabling them to interfere with vital cellular processes.[2] By acting as fraudulent substrates, they disrupt the synthesis of nucleic acids, leading to cell cycle arrest and apoptosis.[3][4] This technical guide provides an in-depth exploration of the mechanisms of action, quantitative antitumor activity, and key experimental protocols associated with prominent purine nucleoside analogs. It is designed to serve as a comprehensive resource for researchers and professionals engaged in oncology drug discovery and development.

General Mechanism of Action: A Multi-Step Process

The antitumor effect of most purine nucleoside analogs is initiated through a common metabolic activation pathway.[1] These drugs are prodrugs that must be converted into their active triphosphate forms within the target cell to exert their cytotoxic effects.[5]

The general workflow involves:

-

Cellular Uptake: Purine analogs are transported into the cell via specific nucleoside transporters, such as equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs).[1]

-

Phosphorylation Cascade: Once inside the cell, the analog undergoes a series of phosphorylation events. The initial, rate-limiting step is catalyzed by a nucleoside kinase, most commonly deoxycytidine kinase (dCK), to form the monophosphate metabolite.[1] Subsequent phosphorylations by other kinases yield the active triphosphate form.[1]

-

Cytotoxic Intervention: The active triphosphate analog then interferes with nucleic acid metabolism through several mechanisms:

-

Inhibition of Key Enzymes: They can competitively inhibit enzymes crucial for DNA synthesis and replication, such as DNA polymerases and ribonucleotide reductase (RNR).[6][7]

-

Incorporation into Nucleic Acids: The fraudulent nucleotides can be incorporated into growing DNA or RNA chains.[8][9] This incorporation disrupts the integrity of the nucleic acid, terminates chain elongation, and triggers DNA damage responses, ultimately leading to programmed cell death (apoptosis).[10][11]

-

References

- 1. researchgate.net [researchgate.net]

- 2. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Nucleoside-based anticancer drugs: mechanism of action and drug resistance: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. Nucleoside-based anticancer drugs: Mechanism of action and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fludarabine: Mechanism of action, Uses, and Side effects_Chemicalbook [chemicalbook.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. What is the mechanism of Mercaptopurine? [synapse.patsnap.com]

- 9. What is the mechanism of Thioguanine? [synapse.patsnap.com]

- 10. What is the mechanism of Nelarabine? [synapse.patsnap.com]

- 11. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes and Protocols: Incorporating 2'-Deoxy-8-methylamino-adenosine into Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis, incorporation, purification, and characterization of oligonucleotides containing the modified nucleoside, 2'-Deoxy-8-methylamino-adenosine. This modification offers potential for modulating protein-DNA interactions and enhancing the therapeutic and diagnostic properties of oligonucleotides.

Introduction

Chemical modification of oligonucleotides is a powerful strategy to enhance their therapeutic and diagnostic potential. Modifications can improve nuclease resistance, binding affinity, and cellular uptake. The introduction of a methylamino group at the C8 position of 2'-deoxyadenosine (B1664071) creates this compound, a modification that can influence the local conformation of the DNA duplex and alter interactions with proteins that recognize the major groove. This document provides detailed protocols for the chemical synthesis of the necessary phosphoramidite (B1245037) building block and its incorporation into synthetic oligonucleotides.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and properties of oligonucleotides. It is important to note that direct experimental data for this compound is limited in publicly available literature. Therefore, the provided values for coupling efficiency and thermal stability are estimates based on structurally similar 8-substituted and N-alkylated purine (B94841) analogues.

Table 1: Estimated Coupling Efficiency of Modified Phosphoramidites

| Phosphoramidite | Activator | Coupling Time (s) | Estimated Coupling Efficiency (%) |

| Standard DNA Phosphoramidites | 5-Ethylthiotetrazole | 30 - 60 | >99 |

| This compound | 5-Ethylthiotetrazole | 120 - 180 | 97 - 99 |

| DCI | 120 - 180 | 98 - 99.5 |

Note: The increased steric bulk of the 8-methylamino group may necessitate longer coupling times or the use of a stronger activator like Dicyanoimidazole (DCI) to achieve high coupling efficiencies.

Table 2: Estimated Impact of this compound on Duplex Thermal Stability (T G)

| Modification in Duplex (5'-CGC G(X)G CGC-3' paired with 3'-GCG C(Y)C GCG-5') | Complementary Base (Y) | Estimated ΔT G (°C) per modification |

| X = 8-methylamino-dA | T | -1 to -3 |

| X = 8-methylamino-dA | C | Destabilizing |

| X = 8-methylamino-dA | G | Destabilizing |

| X = 8-methylamino-dA | A | Destabilizing |

Note: The 8-methylamino group is expected to favor the syn conformation of the nucleoside, which can be disruptive to a standard B-form DNA duplex, leading to a decrease in thermal stability. The exact change in T G is sequence-dependent.

Experimental Protocols

Protocol 1: Synthesis of this compound Phosphoramidite

This protocol outlines a plausible synthetic route starting from the commercially available 2'-deoxyadenosine. The key steps involve bromination, azidation, reduction to the 8-amino intermediate, reductive methylation, and finally phosphitylation.

1.1 Synthesis of 8-Bromo-2'-deoxyadenosine (B120125):

-

Suspend 2'-deoxyadenosine (10 g, 37.4 mmol) in 150 mL of an acetate (B1210297) buffer (0.5 M, pH 4.2).

-

In a separate flask, dissolve bromine (2.1 mL, 41.1 mmol) in 50 mL of the same acetate buffer.

-

Add the bromine solution dropwise to the 2'-deoxyadenosine suspension over 30 minutes with vigorous stirring at room temperature.

-

Continue stirring for 2-3 hours until the reaction is complete (monitored by TLC).

-

Neutralize the reaction mixture with 1 M NaOH to pH 7.

-

Cool the mixture on ice to precipitate the product.

-

Collect the white precipitate by filtration, wash with cold water, and dry under vacuum to yield 8-bromo-2'-deoxyadenosine.

1.2 Synthesis of 8-Azido-2'-deoxyadenosine (B140859):

-

Dissolve 8-bromo-2'-deoxyadenosine (5 g, 15.1 mmol) in 100 mL of water.

-

Add sodium azide (B81097) (2.95 g, 45.4 mmol) to the solution.

-

Heat the reaction mixture at 80°C for 24 hours.

-

Cool the reaction to room temperature and then place on ice to crystallize the product.

-

Collect the crystals by filtration, wash with cold water, and dry under vacuum to yield 8-azido-2'-deoxyadenosine.

1.3 Synthesis of 8-Amino-2'-deoxyadenosine (B77079):

-

Dissolve 8-azido-2'-deoxyadenosine (4 g, 13.6 mmol) in 100 mL of methanol (B129727).

-

Add Palladium on charcoal (10%, 400 mg) to the solution.

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12-16 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield 8-amino-2'-deoxyadenosine as a white solid.

1.4 Synthesis of N6,N8-bis(dimethylformamidine)-2'-deoxyadenosine:

-

Suspend 8-amino-2'-deoxyadenosine (3 g, 11.2 mmol) in 50 mL of anhydrous methanol.

-

Add N,N-dimethylformamide dimethyl acetal (B89532) (6.0 mL, 45.0 mmol).

-

Stir the mixture at room temperature for 16 hours.

-

Evaporate the solvent to dryness to obtain the protected nucleoside.

1.5 Synthesis of 5'-O-DMT-N6,N8-bis(dimethylformamidine)-2'-deoxyadenosine:

-

Co-evaporate the protected nucleoside from the previous step with anhydrous pyridine (B92270) twice.

-

Dissolve the dried product in 50 mL of anhydrous pyridine.

-

Add 4,4'-dimethoxytrityl chloride (DMT-Cl, 4.1 g, 12.1 mmol) in portions over 20 minutes.

-

Stir the reaction at room temperature for 4-6 hours.

-

Quench the reaction by adding 5 mL of methanol.

-

Evaporate the solvent and redissolve the residue in dichloromethane (B109758).

-

Wash the organic layer with 5% sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate to dryness.

-

Purify the product by silica (B1680970) gel chromatography using a gradient of methanol in dichloromethane containing 0.5% triethylamine.

1.6 Synthesis of this compound Phosphoramidite (via reductive amination of the 8-amino group - this is a proposed step):

-

Protect the 5'-OH and 3'-OH of 8-amino-2'-deoxyadenosine with suitable protecting groups (e.g., TBDMS).

-

Dissolve the protected 8-amino-2'-deoxyadenosine in a suitable solvent like methanol.

-

Add an aqueous solution of formaldehyde (B43269) (1.1 equivalents).

-

Stir for 1 hour at room temperature.

-

Add sodium cyanoborohydride (1.5 equivalents) in portions.

-

Stir for 12-16 hours at room temperature.

-

Quench the reaction and purify the N-methylated product.

-

Deprotect the hydroxyl groups.

-

Follow steps 1.4, 1.5, and then proceed to phosphitylation as in step 1.7.

1.7 Synthesis of 5'-O-DMT-N6-(dimethylformamidine)-N8-methyl-2'-deoxyadenosine-3'-O-(β-cyanoethyl-N,N-diisopropylamino)phosphoramidite:

-

Dry the 5'-O-DMT protected N8-methylated nucleoside under high vacuum for several hours.

-

Dissolve the dried nucleoside in anhydrous dichloromethane under an argon atmosphere.

-

Add N,N-diisopropylethylamine (DIPEA, 2.5 equivalents).

-

Cool the solution to 0°C and add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equivalents) dropwise.

-

Stir the reaction at room temperature for 2-3 hours.

-

Quench the reaction with methanol.

-

Dilute with dichloromethane and wash with 5% sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate.

-

Purify the final phosphoramidite by silica gel chromatography using a gradient of ethyl acetate in hexanes containing 1% triethylamine.

Protocol 2: Automated Solid-Phase Oligonucleotide Synthesis

This protocol describes the standard cycle for incorporating the modified phosphoramidite into a growing oligonucleotide chain on an automated DNA synthesizer.

-

Resin: Use a solid support functionalized with the first nucleoside of the desired sequence (e.g., CPG or polystyrene).

-

Phosphoramidite Solution: Prepare a 0.1 M solution of the this compound phosphoramidite in anhydrous acetonitrile.

-

Synthesis Cycle:

-

Step 1: Detritylation: Removal of the 5'-DMT protecting group from the support-bound nucleoside using a solution of trichloroacetic acid in dichloromethane.

-

Step 2: Coupling: Activation of the incoming phosphoramidite with an activator (e.g., 5-ethylthiotetrazole or DCI) and subsequent reaction with the free 5'-hydroxyl group of the support-bound chain. Use an extended coupling time of 120-180 seconds for the modified phosphoramidite.

-

Step 3: Capping: Acetylation of any unreacted 5'-hydroxyl groups using a mixture of acetic anhydride (B1165640) and N-methylimidazole to prevent the formation of deletion mutants.

-

Step 4: Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester using an iodine solution.

-

-

Repeat: The cycle is repeated for each subsequent nucleotide in the sequence.

Protocol 3: Cleavage and Deprotection

-

Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

-

Add a solution of concentrated ammonium (B1175870) hydroxide/methylamine (1:1, AMA).

-

Heat the sealed vial at 65°C for 15-30 minutes to cleave the oligonucleotide from the support and remove the protecting groups.

-

Cool the vial to room temperature and transfer the supernatant to a new tube.

-

Evaporate the solution to dryness in a vacuum concentrator.

Protocol 4: Purification by Reversed-Phase HPLC

-

Sample Preparation: Re-suspend the crude, deprotected oligonucleotide in an appropriate volume of sterile, nuclease-free water.

-

HPLC System: Use a reversed-phase C18 column.

-

Mobile Phase:

-

Buffer A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0

-

Buffer B: 100% Acetonitrile

-

-

Gradient: Run a linear gradient of Buffer B into Buffer A (e.g., 5% to 50% Buffer B over 30 minutes). The increased hydrophobicity of the DMT-on full-length product allows for good separation from shorter, uncapped failure sequences.

-

Detection: Monitor the elution profile at 260 nm.

-

Collection: Collect the peak corresponding to the full-length oligonucleotide.

-

Post-Purification: If purified with the DMT group on, treat the collected fraction with 80% acetic acid for 30 minutes to remove the DMT group, then neutralize and desalt. Lyophilize the final product.

Protocol 5: Characterization by Mass Spectrometry

-

Sample Preparation: Prepare a 10-20 µM solution of the purified oligonucleotide in a suitable solvent for mass spectrometry (e.g., 50:50 acetonitrile:water with a low concentration of a volatile salt like ammonium acetate).

-

Instrumentation: Use an electrospray ionization (ESI) mass spectrometer.

-

Analysis: Acquire the mass spectrum in negative ion mode. The observed molecular weight should be compared to the calculated theoretical molecular weight of the modified oligonucleotide.

-

Tandem MS (MS/MS): For sequence verification, perform tandem mass spectrometry to induce fragmentation and analyze the resulting fragment ions.

Protocol 6: Thermal Melting (T G) Analysis

-

Sample Preparation: Prepare solutions of the modified oligonucleotide and its complementary strand at equal concentrations (e.g., 2-5 µM) in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

-

Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature controller.

-

Measurement: Monitor the absorbance at 260 nm as the temperature is increased at a controlled rate (e.g., 0.5°C/minute) from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C).

-

Data Analysis: Plot absorbance versus temperature to generate a melting curve. The melting temperature (T G) is the temperature at which 50% of the duplex has dissociated, determined from the first derivative of the melting curve.

Mandatory Visualization

Caption: Workflow for the synthesis and analysis of oligonucleotides containing this compound.

Caption: Potential applications of 8-methylamino-dA modified oligonucleotides in biological pathways.

Application Notes and Protocols for 2'-Deoxy-8-methylamino-adenosine in DNA Repair Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative DNA damage is a constant threat to genomic integrity, arising from both endogenous metabolic processes and exogenous agents. Guanine is particularly susceptible to oxidation, leading to the formation of 7,8-dihydro-8-oxoguanine (8-oxoG), a highly mutagenic lesion.[1] To counteract this, cells have evolved the Base Excision Repair (BER) pathway, initiated by DNA glycosylases that recognize and excise the damaged base.[1][2] The primary enzyme for removing 8-oxoG is 8-oxoguanine DNA glycosylase (OGG1).[1][3] The study of these repair mechanisms is crucial for understanding carcinogenesis and for the development of novel therapeutic strategies.

Modified nucleosides are invaluable tools for elucidating the mechanisms of DNA repair enzymes and for high-throughput screening of potential inhibitors. 2'-Deoxy-8-methylamino-adenosine is a synthetic analog of deoxyadenosine (B7792050) with a methylamino group at the 8-position. While its direct role in DNA repair has not been extensively characterized, its structural similarity to known substrates and modulators of DNA repair enzymes suggests several potential applications. This document provides detailed protocols for utilizing this compound in DNA repair assays, specifically focusing on its potential as a fluorescent probe and as a modulator of DNA glycosylase activity.

Potential Applications of this compound in DNA Repair Assays

Based on the properties of structurally similar 8-substituted purine (B94841) analogs, this compound can be hypothetically employed in the following assays:

-

Fluorescence-Based DNA Glycosylase Activity Assay: Many 8-substituted purine nucleosides exhibit fluorescence.[4][5] If this compound is fluorescent, it can be incorporated into an oligonucleotide substrate. A change in fluorescence upon enzymatic processing (e.g., excision by a DNA glycosylase) can be used to monitor enzyme activity in real-time.

-

DNA Glycosylase Inhibition Assay: Purine analogs have been identified as inhibitors of DNA glycosylases.[2][6] this compound can be screened for its ability to inhibit the activity of DNA glycosylases such as OGG1 or NEIL1.

Data Presentation

The following tables provide templates for organizing and presenting quantitative data obtained from the described assays.

Table 1: Hypothetical Michaelis-Menten Kinetics for a DNA Glycosylase with a Fluorescent Substrate containing this compound

| Substrate Concentration (nM) | Initial Velocity (RFU/min) |

| 10 | 50.5 |

| 25 | 110.2 |

| 50 | 185.7 |

| 100 | 280.1 |

| 200 | 375.4 |

| 400 | 450.8 |

| Kinetic Parameters | |

| Vmax | 550 RFU/min |

| Km | 85 nM |

RFU: Relative Fluorescence Units

Table 2: Hypothetical Inhibition of OGG1 by this compound

| Inhibitor Concentration (µM) | OGG1 Activity (% of Control) |

| 0.1 | 98.2 |

| 0.5 | 85.1 |

| 1 | 65.7 |

| 5 | 48.9 |

| 10 | 25.3 |

| 50 | 10.8 |

| Inhibition Parameter | |

| IC50 | 4.5 µM |

Experimental Protocols

Protocol 1: Fluorescence-Based DNA Glycosylase Activity Assay

This protocol describes a method to assess the activity of a DNA glycosylase using a doubly-labeled oligonucleotide substrate where one of the fluorophores is this compound (assuming it has suitable fluorescence properties) and the other is a quencher.

Principle: An oligonucleotide containing this compound is annealed to a complementary strand containing a quencher molecule in close proximity. In this state, the fluorescence of this compound is quenched. Upon recognition and excision of the modified base by a DNA glycosylase, followed by strand cleavage, the fluorophore and quencher are separated, leading to an increase in fluorescence.

Materials:

-

Purified DNA glycosylase (e.g., human OGG1)

-

Custom-synthesized oligonucleotide containing this compound (Substrate Strand)

-

Complementary oligonucleotide with a quencher (e.g., BHQ-1) positioned opposite the modified base (Quencher Strand)

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT, 1 mM EDTA, 100 µg/mL BSA

-

96-well or 384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Substrate Annealing:

-

Resuspend the substrate and quencher oligonucleotides in annealing buffer (10 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM EDTA).

-

Mix the substrate and quencher strands in a 1:1.2 molar ratio.

-

Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate annealing.

-

-

Enzyme Reaction:

-

Prepare a reaction mixture in the microplate wells containing the assay buffer and the annealed DNA substrate at a final concentration of 50 nM.

-

Initiate the reaction by adding the DNA glycosylase to a final concentration of, for example, 10 nM. The optimal enzyme concentration should be determined empirically.

-

The final reaction volume is typically 50-100 µL.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for this compound.

-

Monitor the increase in fluorescence over time (e.g., every minute for 30-60 minutes) at a constant temperature (e.g., 37°C).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) from the linear portion of the progress curve.

-

To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of the DNA substrate.

-

Protocol 2: DNA Glycosylase Inhibition Assay

This protocol is designed to screen for the inhibitory potential of this compound against a DNA glycosylase like OGG1.

Principle: The ability of this compound to inhibit the activity of a DNA glycosylase is measured by quantifying the reduction in the enzyme's ability to process a standard substrate. A common substrate for OGG1 is a fluorescently labeled oligonucleotide containing an 8-oxoG lesion.

Materials:

-

Purified DNA glycosylase (e.g., human OGG1)

-

Fluorescently labeled oligonucleotide containing a single 8-oxoG (e.g., with a 5'-FAM and a 3'-TAMRA quencher)

-

This compound (as the potential inhibitor)

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 1 mM EDTA, 5% glycerol

-

96-well or 384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Inhibitor Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

-

Prepare a serial dilution of the inhibitor in the assay buffer.

-

-

Enzyme-Inhibitor Pre-incubation:

-

In the microplate wells, add the DNA glycosylase and varying concentrations of this compound.

-

Include a control with no inhibitor.

-

Incubate the enzyme-inhibitor mixture for 15-30 minutes at room temperature to allow for binding.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the 8-oxoG containing fluorescent substrate to a final concentration that is at or below the Km of the enzyme for that substrate (e.g., 25 nM).

-